molecular formula C6H9N3O2 B066628 Methyl 1,5-dimethyltriazole-4-carboxylate CAS No. 175789-79-4

Methyl 1,5-dimethyltriazole-4-carboxylate

Cat. No.: B066628
CAS No.: 175789-79-4
M. Wt: 155.15 g/mol
InChI Key: GMIHQYNQHGPEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,5-dimethyltriazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl ester group at the fourth position and two methyl groups at the first and fifth positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-dimethyltriazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with esters or acids, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper or nickel to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,5-dimethyltriazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups .

Scientific Research Applications

Methyl 1,5-dimethyltriazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyltriazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 1,5-dimethyltriazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group and two methyl groups enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 1,5-dimethyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-5(6(10)11-3)7-8-9(4)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIHQYNQHGPEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.